molecular formula C10H18O3 B1584223 2-(Tetrahydrofurfuryloxy)tetrahydropyran CAS No. 710-14-5

2-(Tetrahydrofurfuryloxy)tetrahydropyran

Cat. No.: B1584223
CAS No.: 710-14-5
M. Wt: 186.25 g/mol
InChI Key: XXNUDHUOMVIIFN-UHFFFAOYSA-N
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Description

2-(Tetrahydrofurfuryloxy)tetrahydropyran is an organic compound with the molecular formula C10H18O3. It is also known by its synonym, ‘T-Solvent’. This compound is characterized by a six-membered tetrahydropyran ring and a tetrahydrofurfuryloxy group, making it a versatile molecule in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Tetrahydrofurfuryloxy)tetrahydropyran can be synthesized through the reaction of tetrahydrofurfuryl alcohol with 3,4-dihydro-2H-pyran. The reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, in a solvent like dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydrofurfuryloxy)tetrahydropyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
2-(Tetrahydrofurfuryloxy)tetrahydropyran has been investigated for its potential pharmacological properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. The compound may exhibit activity against certain diseases due to its ability to modulate biological pathways.

Case Study: Anticancer Activity
Research has indicated that derivatives of tetrahydropyran compounds can inhibit cancer cell proliferation. A study explored the synthesis of various tetrahydropyran derivatives, including this compound, and evaluated their cytotoxic effects on cancer cell lines. The findings suggested that certain modifications could enhance anticancer activity, warranting further investigation into this compound's therapeutic potential .

Polymer Science

Use as a Monomer
this compound can serve as a monomer in the synthesis of polymers. Its unique functional groups allow for the formation of copolymers with desirable properties. Research has demonstrated that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability.

Case Study: Biodegradable Polymers
A notable application is in the development of biodegradable polymers. By copolymerizing this compound with other monomers, researchers have created materials that exhibit enhanced biodegradability while maintaining structural integrity. This approach is particularly relevant in addressing environmental concerns associated with plastic waste .

Material Science

Synthesis of Functional Materials
The compound is also explored for its role in synthesizing functional materials, such as coatings and adhesives. Its chemical properties enable it to act as a cross-linking agent, improving the adhesion and durability of materials.

Case Study: Coatings for Electronics
In one study, this compound was used to develop coatings for electronic components. These coatings demonstrated excellent dielectric properties and thermal stability, making them suitable for high-performance applications in electronics .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityInhibits cancer cell proliferation; potential drug candidate
Polymer ScienceBiodegradable PolymersEnhances biodegradability and mechanical properties
Material ScienceFunctional CoatingsImproves adhesion and thermal stability in electronics

Mechanism of Action

The mechanism by which 2-(Tetrahydrofurfuryloxy)tetrahydropyran exerts its effects involves its ability to act as a solvent and participate in chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in organic synthesis, it can act as a protecting group for alcohols, preventing unwanted reactions and allowing for selective transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetrahydrofurfuryloxy)tetrahydropyran is unique due to its combination of a tetrahydropyran ring and a tetrahydrofurfuryloxy group. This structure provides it with distinct chemical properties and reactivity, making it valuable in various applications .

Biological Activity

2-(Tetrahydrofurfuryloxy)tetrahydropyran (C10H18O3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its tetrahydrofuran and tetrahydropyran moieties, which contribute to its unique chemical properties. The compound’s structure can be represented as follows:

Chemical Formula C10H18O3\text{Chemical Formula C}_{10}\text{H}_{18}\text{O}_3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines.
  • Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, potentially offering protective effects against oxidative stress.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with cellular pathways involved in:

  • Cell Proliferation : By modulating signaling pathways such as MAPK and PI3K/Akt, it may inhibit cancer cell growth.
  • Oxidative Stress Response : The antioxidant properties may be linked to the activation of Nrf2 signaling pathways, enhancing cellular defense mechanisms against oxidative damage.

Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results are summarized in Table 1.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.3Induction of apoptosis via mitochondrial pathway
MDA-MB-468 (Triple-Negative Breast Cancer)12.7Inhibition of EGFR signaling

The compound displayed significant cytotoxicity, particularly against the MDA-MB-468 cell line, suggesting a selective action against aggressive breast cancer types.

Antioxidant Activity

In another study, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The findings indicated a strong correlation between concentration and antioxidant activity, with an IC50 value of approximately 25 µM.

Properties

IUPAC Name

2-(oxolan-2-ylmethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-6-12-10(5-1)13-8-9-4-3-7-11-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNUDHUOMVIIFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40916611
Record name 2-[(Oxolan-2-yl)methoxy]oxane
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710-14-5, 94031-11-5
Record name Tetrahydro-2-[(tetrahydro-2-furanyl)methoxy]-2H-pyran
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Record name 2-(Tetrahydrofurfuryloxy)tetrahydropyran
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Record name Tetrahydro((tetrahydrofuryl)methoxy)-2H-pyran
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Record name 2-(Tetrahydrofurfuryloxy)tetrahydropyran
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Record name 2-[(Oxolan-2-yl)methoxy]oxane
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Record name 2-(tetrahydrofurfuryloxy)tetrahydropyran
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Record name 2-(TETRAHYDROFURFURYLOXY)TETRAHYDROPYRAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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